5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride safety data sheet (SDS)
An In-depth Technical Guide on the Safe Handling of 5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride Compound Profile and Scientific Context 5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride belongs to the 2-aminothiazole...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide on the Safe Handling of 5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride
Compound Profile and Scientific Context
5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride belongs to the 2-aminothiazole class of heterocyclic compounds. The thiazole ring is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents due to its ability to engage in diverse biological interactions.[1][2] Its derivatives are investigated for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[2][3][4] The hydrochloride salt form is typically used to improve the solubility and stability of the parent amine compound.
Hazard Identification and Risk Assessment (Analog-Based)
This assessment is compiled from SDS information for structurally similar chemicals, including various aminothiazole derivatives and amine hydrochlorides.[5][6][7][8] The primary anticipated hazards are irritation to the skin, eyes, and respiratory system.
Skin and Eye Contact: Direct contact with the solid powder or solutions is likely to cause significant irritation, characterized by redness, itching, and pain.[9] Prolonged contact may lead to more severe inflammation.[8]
Inhalation: As a fine powder, the compound poses an inhalation risk. Inhaling dust may cause irritation to the nose, throat, and lungs, leading to coughing and shortness of breath.[7]
Ingestion: Ingestion may be harmful. Accidental ingestion could lead to gastrointestinal discomfort.[8]
Hygroscopicity: Like many hydrochloride salts, this compound is expected to be hygroscopic, meaning it can absorb moisture from the air.[6] This can affect its physical properties and requires storage in a dry environment.
Exposure Control and Personal Protective Equipment (PPE)
Effective control of exposure is paramount. This is achieved through a combination of engineering controls and appropriate PPE.[10]
Engineering Controls:
Chemical Fume Hood: All procedures that may generate dust, such as weighing, transferring solids, or preparing stock solutions, must be performed inside a certified chemical fume hood.[10]
Ventilation: Ensure the laboratory is well-ventilated to minimize the concentration of any airborne particulates.
Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5][11]
Personal Protective Equipment Summary:
Task
Gloves
Eye Protection
Lab Coat
Respiratory Protection
Storage & Transport
Nitrile gloves
Safety glasses
Standard lab coat
Not required
Weighing/Solid Transfer
Nitrile gloves
Chemical safety goggles
Standard lab coat
Required if outside a fume hood
Solution Preparation
Nitrile gloves
Chemical safety goggles
Standard lab coat
Not required (in fume hood)
Experimental Use
Nitrile gloves
Chemical safety goggles
Standard lab coat
Not required
Spill Cleanup
Heavy-duty nitrile gloves
Chemical safety goggles, face shield
Chemical-resistant apron
NIOSH-approved respirator
Standard Operating Procedure (SOP) for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing risk. This workflow represents a self-validating system where each step mitigates the hazards identified in Section 2.
Application Note & Protocol: Hantzsch Thiazole Synthesis of 5-Ethyl-4-Propylthiazole Derivatives
For: Researchers, scientists, and drug development professionals. Introduction: The Enduring Relevance of the Hantzsch Thiazole Synthesis The thiazole ring is a cornerstone of heterocyclic chemistry, forming the structur...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Relevance of the Hantzsch Thiazole Synthesis
The thiazole ring is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1] Its prevalence in biologically active compounds, including antimicrobials, anti-inflammatory agents, and anticancer drugs, makes the development of efficient synthetic routes to novel thiazole derivatives a critical endeavor in medicinal chemistry.[2][3][4]
First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most reliable and widely utilized methods for constructing the thiazole nucleus.[5][6] The reaction typically involves the condensation of an α-haloketone with a thioamide, offering a straightforward and often high-yielding pathway to a diverse range of thiazole derivatives.[3][7] This application note provides a detailed protocol and mechanistic insights for the synthesis of 5-ethyl-4-propylthiazole derivatives, a class of compounds with potential for further exploration in drug discovery programs.
Reaction Mechanism: A Stepwise Look at Thiazole Formation
The Hantzsch synthesis proceeds through a well-established, multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and predicting potential side reactions.
Nucleophilic Attack (SN2 Reaction): The synthesis initiates with the nucleophilic sulfur atom of the thioamide attacking the α-carbon of the haloketone. This is a classic SN2 reaction that displaces the halide ion and forms a new carbon-sulfur bond.[8][9]
Intramolecular Cyclization: Following the initial SN2 reaction, the nitrogen atom of the intermediate attacks the electrophilic carbonyl carbon.[7][8] This intramolecular condensation step forms the five-membered heterocyclic ring.
Dehydration: The final step is the elimination of a water molecule (dehydration) from the cyclic intermediate. This dehydration leads to the formation of a double bond, resulting in the stable, aromatic thiazole ring.[9] The aromaticity of the final product is a significant driving force for the reaction.[9]
Caption: The Hantzsch Thiazole Synthesis Mechanism.
Experimental Protocol: Synthesis of 2-Amino-5-ethyl-4-propylthiazole
This protocol details the synthesis of a representative 2-amino-5-ethyl-4-propylthiazole derivative from 3-bromo-4-heptanone and thiourea.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Amount (mmol)
Mass/Volume
3-Bromo-4-heptanone
C₇H₁₃BrO
193.08
10.0
1.93 g
Thiourea
CH₄N₂S
76.12
15.0
1.14 g
Ethanol (95%)
C₂H₅OH
46.07
-
20 mL
Sodium Carbonate (5% aq.)
Na₂CO₃
105.99
-
40 mL
Equipment
50 mL Round-bottom flask
Reflux condenser
Magnetic stirrer and hotplate
Stir bar
Buchner funnel and filter flask
Beakers (100 mL, 250 mL)
Graduated cylinders
TLC plates (silica gel)
Melting point apparatus
Step-by-Step Procedure
Reaction Setup: In a 50 mL round-bottom flask, combine 3-bromo-4-heptanone (10.0 mmol, 1.93 g) and thiourea (15.0 mmol, 1.14 g).[7]
Solvent Addition: Add 20 mL of 95% ethanol to the flask along with a magnetic stir bar.
Heating and Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85 °C) with continuous stirring.[7] The reaction is typically complete within 1-2 hours.
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 50% ethyl acetate/50% hexane).[7] The disappearance of the α-haloketone spot indicates the reaction is nearing completion.
Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
Neutralization: Pour the cooled reaction mixture into a 250 mL beaker containing 40 mL of a 5% aqueous sodium carbonate solution.[7] Stir the mixture. The product, which is poorly soluble in the aqueous base, will precipitate as a solid.[7] Initially, the product exists as its HBr salt, which is soluble; neutralization deprotonates the thiazole, causing it to precipitate.[9]
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[7]
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.[7]
Drying: Spread the collected solid on a watch glass and allow it to air dry completely.[7] Determine the mass of the dry product and calculate the percent yield.
Caption: Experimental workflow for Hantzsch thiazole synthesis.
Purification and Characterization
The crude product obtained is often pure enough for characterization.[7] However, if necessary, recrystallization from a suitable solvent like ethanol can be performed for further purification.
Thin-Layer Chromatography (TLC): A single spot on the TLC plate indicates a high degree of purity.[7]
Melting Point: A sharp melting point range is indicative of a pure compound.[7]
Spectroscopic Analysis:
1H NMR: The proton NMR spectrum is a powerful tool for structure confirmation. For 2-amino-5-ethyl-4-propylthiazole, one would expect to see characteristic signals for the ethyl and propyl groups, as well as a broad singlet for the -NH₂ protons, which is exchangeable with D₂O.[9][10] The chemical shifts of the protons on the heterocyclic ring are typically observed between 7.27 and 8.77 ppm.
13C NMR: The carbon spectrum will show distinct signals for the carbons of the thiazole ring and the alkyl substituents.
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch of the amino group (around 3100-3400 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and C-S stretching.[3]
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition.[3]
Safety Precautions
α-Haloketones: These compounds are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Solvents: Ethanol is flammable. Ensure that heating is performed using a heating mantle and that no open flames are present.
General: Follow standard laboratory safety procedures at all times.
References
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
Shrimandilkar, S. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate. Retrieved from [Link]
Bouzouraa, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Retrieved from [Link]
Chem Help ASAP. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]
Yusof, N. S. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry. Retrieved from [Link]
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
Ghasemi, J., et al. (2008). Spectroscopic characterization of thiazole orange-3 DNA interaction. PubMed. Retrieved from [Link]
Shcherbakov, D., et al. (2023). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate. Retrieved from [Link]
Unissa, R., & Hanna, P. (2023). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Advanced Scientific Research. Retrieved from [Link]
Singh, V., et al. (2023). 1,3-thiazoles: Advances in synthesis, properties, and biological potential. Cogent Chemistry. Retrieved from [Link]
El-Bindary, A. A., et al. (2010). Synthesis, Spectroscopic, and Thermal Characterization of Thiazole Metal Complexes: Biological Activity Studies. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry. Retrieved from [Link]
Nguyen, T. B. (2022). Recent Development in the Synthesis of Thiazoles. PubMed. Retrieved from [Link]
Jashari, A., et al. (2020). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Journal of Natural Sciences and Mathematics of UT. Retrieved from [Link]
ProQuest. (n.d.). Synthesis, Photophysical Characterization, and Application of Asymmetric Thiazolothiazoles as Molecular Sensors. Retrieved from [Link]
Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Retrieved from [Link]
Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from [Link]
ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. Retrieved from [Link]
Sciforum. (n.d.). Synthesis and Evaluation of Novel Thiazole Derivatives. Retrieved from [Link]
Kumar, K., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC. Retrieved from [Link]
SpringerLink. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]
Hafez, H. N., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]
Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. NeuroQuantology. Retrieved from [Link]
recrystallization solvents for 5-Ethyl-4-propyl-thiazol-2-ylamine HCl purification
An Application Guide to the Purification of 5-Ethyl-4-propyl-thiazol-2-ylamine HCl via Recrystallization Abstract The purification of Active Pharmaceutical Ingredients (APIs) and their intermediates is a critical step in...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Purification of 5-Ethyl-4-propyl-thiazol-2-ylamine HCl via Recrystallization
Abstract
The purification of Active Pharmaceutical Ingredients (APIs) and their intermediates is a critical step in drug development and manufacturing, directly impacting the safety and efficacy of the final product.[1][2][3] This application note provides a comprehensive guide to developing a robust recrystallization protocol for the purification of 5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride, a heterocyclic amine of interest in pharmaceutical research. We delve into the theoretical principles of solvent selection, present a systematic workflow for screening and optimizing solvent systems, and provide detailed, step-by-step experimental protocols for both single-solvent and mixed-solvent recrystallization techniques. This guide is intended for researchers, chemists, and drug development professionals seeking to establish an efficient and scalable purification process for this class of compounds.
Introduction: The Critical Role of Purity
In pharmaceutical sciences, the chemical purity of an API is paramount. Impurities, even in trace amounts, can affect the drug's stability, bioavailability, and toxicity profile. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, valued for its efficiency, scalability, and cost-effectiveness.[4][5] The process leverages differences in solubility between the desired compound and its impurities in a chosen solvent or solvent system. An ideal recrystallization yields a highly pure, crystalline solid, excluding impurities in the surrounding solution (mother liquor).[6]
5-Ethyl-4-propyl-thiazol-2-ylamine HCl is a substituted aminothiazole. The thiazole ring is a key structural motif in numerous pharmaceuticals.[7][8] As a hydrochloride salt, the molecule's polarity is significantly increased compared to its free base form, a crucial factor that governs its solubility and dictates the strategy for selecting an appropriate recrystallization solvent.[9] This guide provides the foundational knowledge and practical steps to purify this specific compound, with principles applicable to other amine hydrochloride salts.
Foundational Principles of Recrystallization
The success of any recrystallization hinges on the selection of an appropriate solvent. The fundamental principle is that the compound to be purified should be highly soluble in the solvent at an elevated temperature (typically the solvent's boiling point) but sparingly soluble at low temperatures (e.g., room temperature or in an ice bath).[6][10][11]
Key Characteristics of an Ideal Recrystallization Solvent:
Solubility Gradient: Exhibits a large difference in solubility for the target compound across a practical temperature range.
Impurity Solubility: Impurities should either be completely insoluble at all temperatures (allowing for hot filtration) or highly soluble even at low temperatures (remaining in the mother liquor).[11]
Chemical Inertness: The solvent must not react with the compound being purified.[6]
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[6]
Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive.
When no single solvent meets these criteria, a mixed-solvent system, often referred to as a solvent/anti-solvent pair, can be employed.[10][12][13] This involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the gradual addition of a miscible "poor" solvent (the anti-solvent) in which the compound is insoluble, to induce precipitation.[13][14][15]
Physicochemical Considerations for 5-Ethyl-4-propyl-thiazol-2-ylamine HCl
Understanding the structure is key to predicting solubility:
Thiazole Ring and Amino Group: The nitrogen and sulfur heteroatoms, along with the primary amine, are polar and capable of hydrogen bonding.
Hydrochloride Salt: The presence of the HCl salt makes the molecule ionic. This significantly increases its polarity and favors solubility in polar protic solvents (e.g., water, alcohols) which can solvate both the cation and the chloride anion.[9]
Ethyl and Propyl Groups: These alkyl chains are non-polar (lipophilic) and will decrease the compound's solubility in highly polar solvents like water, while increasing its solubility in organic solvents.
This structural combination suggests that while the compound is polar, it also has considerable non-polar character. Therefore, solvents of intermediate polarity, like lower-chain alcohols (ethanol, isopropanol), or a mixed system such as alcohol/water or alcohol/ether, are promising candidates.[16]
Systematic Workflow for Solvent Selection
A methodical approach is crucial to efficiently identify the optimal solvent system. The following workflow minimizes material loss and time.
Caption: Systematic workflow for selecting a recrystallization solvent.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Candidate Solvents
The table below lists potential solvents for screening, covering a range of polarities.
Solvent
Boiling Point (°C)
Polarity
Predicted Role
Water
100
High (Polar Protic)
Good Solvent (potential for supersaturation)
Methanol
65
High (Polar Protic)
Good Solvent
Ethanol
78
Medium-High (Polar Protic)
Good Solvent
Isopropanol (IPA)
82
Medium (Polar Protic)
Good Solvent
Acetonitrile
82
Medium (Polar Aprotic)
Candidate
Acetone
56
Medium (Polar Aprotic)
Candidate / Anti-Solvent
Ethyl Acetate
77
Low-Medium (Polar Aprotic)
Anti-Solvent
Tetrahydrofuran (THF)
66
Low-Medium (Polar Aprotic)
Anti-Solvent
Hexanes
69
Low (Non-Polar)
Anti-Solvent
Protocol 1: Small-Scale Solvent Screening
Place approximately 10-20 mg of crude 5-Ethyl-4-propyl-thiazol-2-ylamine HCl into a small test tube.
Add a candidate solvent dropwise at room temperature, vortexing after each drop, up to ~0.5 mL. Note the solubility.
If it dissolves: The solvent is unsuitable as a single-solvent system but may be a "good" solvent for a mixed pair.
If it does not dissolve: Proceed to the next step.
Heat the suspension gently in a sand bath or heating block. Continue to add the solvent dropwise until the solid just dissolves. Note the approximate volume of solvent used.
Remove the test tube from the heat and allow it to cool slowly to room temperature.
If no crystals form, gently scratch the inside of the test tube with a glass rod to induce nucleation.
Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes.
Evaluation: An ideal solvent is one where the compound is sparingly soluble at room temperature but fully soluble upon heating, and which yields a significant amount of crystalline precipitate upon cooling.[11]
Place the crude amine HCl (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask with a stir bar.
Add the chosen ideal solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated upon cooling, maximizing yield.[12]
If the solution is colored or contains insoluble impurities, perform a hot gravity filtration. To do this, add a small excess of hot solvent (~5-10% of the total volume) to prevent premature crystallization.[15] Filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
Allow the clear filtrate to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities and lead to smaller crystals.
Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.
Collect the purified crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
Dry the crystals under vacuum to a constant weight.
Characterize the final product by determining its melting point and assessing its purity via HPLC or NMR.
Select a miscible solvent/anti-solvent pair from the screening protocol (e.g., Ethanol/Ethyl Acetate or Isopropanol/Hexane).
In an Erlenmeyer flask, dissolve the crude amine HCl in the minimum amount of the hot "good" solvent (e.g., Ethanol).
While keeping the solution hot, add the "bad" anti-solvent (e.g., Ethyl Acetate) dropwise with swirling until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.[13]
Add 1-2 drops of the hot "good" solvent back into the mixture until the cloudiness just disappears. The solution is now perfectly saturated at that temperature.
Follow steps 4 through 9 from the Single-Solvent Recrystallization protocol. When washing the crystals (step 7), use a cold mixture of the solvent/anti-solvent in the same approximate ratio used to induce crystallization.[12]
Molecular Interactions and Troubleshooting
The recrystallization process is driven by the controlled disruption and reformation of the crystal lattice.
Caption: Molecular-level view of the purification process.
Problem
Possible Cause(s)
Suggested Solution(s)
Oiling Out
The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated to a high degree.
Lower the boiling temperature by reducing pressure. / Re-heat the solution and add more solvent before cooling again slowly.
No Crystals Form
Too much solvent was used. / The rate of cooling was too fast.
Boil off some of the solvent to concentrate the solution and re-cool. / Try scratching the inner wall of the flask or adding a seed crystal.
Low Recovery
Too much solvent was used. / The crystals were washed with solvent that was not ice-cold. / The compound has significant solubility in the cold solvent.
Concentrate the mother liquor and cool for a second crop of crystals. / Ensure wash solvent is thoroughly chilled. / Re-evaluate the solvent system.
Colored Product
Colored impurities were not removed.
Add a small amount of activated charcoal to the hot solution before the hot filtration step. (Use with caution as it can adsorb the desired product).
Conclusion
The purification of 5-Ethyl-4-propyl-thiazol-2-ylamine HCl can be effectively achieved through a systematic approach to recrystallization. By carefully screening a range of solvents and understanding the physicochemical properties of the target molecule, a robust and scalable protocol can be developed using either a single-solvent or a mixed-solvent system. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers to obtain this compound with high purity, a critical requirement for its application in pharmaceutical development.
References
University of York. Solvent Choice - Chemistry Teaching Labs. University of York. [Link]
Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
University of York. Mixed-solvent recrystallisation - Chemistry Teaching Labs. University of York. [Link]
Scribd. Solvent Selection and Recrystallization Guide | PDF. Scribd. [Link]
University of California, Irvine. Recrystallization. UCI Department of Chemistry. [Link]
Solubility of Things. Thiazole - Solubility of Things. [Link]
YouTube. Recrystallization using two solvents. (2012, May 7). [Link]
Syrris. Pharmaceutical Crystallization in drug development. (2024, October 22). [Link]
JETIR. THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.Org. [Link]
University of Rochester. Tips & Tricks: Recrystallization - Department of Chemistry. [Link]
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. [Link]
ResearchGate. Recrystallization of Active Pharmaceutical Ingredients | Request PDF. [Link]
MDPI. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (2022, May 14). [Link]
Pharmanecia. Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. [Link]
International Journal of Science and Research (IJSR). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). [Link]
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. (2024, April 24). [Link]
PubMed. Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. (2004, October 20). [Link]
Google Patents.
Sciencemadness Discussion Board. Methylamine Purification - Powered by XMB 1.9.11. (2007, September 15). [Link]
Google Patents. Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1. (2007, June 25).
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
Technical Support Center: Stability & Storage of 2-Aminothiazole Derivatives
Status: Operational Operator: Senior Application Scientist Ticket ID: 2AT-STAB-001 Introduction Welcome to the Technical Support Center. You are likely here because your 2-aminothiazole (2-AT) derivative—originally a pri...
Welcome to the Technical Support Center. You are likely here because your 2-aminothiazole (2-AT) derivative—originally a pristine white or pale yellow solid—has turned brown, or your LC-MS is showing unexpected peaks (M+16, M-2).
2-Aminothiazoles are "privileged scaffolds" in drug discovery, found in kinase inhibitors (e.g., Dasatinib) and antimicrobial agents. However, their electron-rich nature makes them notoriously susceptible to oxidative dimerization and N-oxidation , particularly when exposed to air, light, or trace transition metals in solution.
This guide provides a self-validating system to prevent these issues, ensuring the integrity of your screening data.
Module 1: Root Cause Analysis (The "Why")
Q: Why do 2-aminothiazoles turn brown/black during storage?
A: The darkening is a visual indicator of oxidation products, primarily azo-dimers and N-oxides .
Electron Density: The exocyclic amine (
) and the sulfur atom donate electron density into the thiazole ring, making it highly nucleophilic and prone to radical attack by atmospheric oxygen.
Dimerization: Under oxidative stress (air + light), the amine group can undergo radical coupling to form azo-linkages (
) between two thiazole units. These extended conjugated systems absorb light in the visible spectrum, appearing brown or black.
N-Oxidation: The ring nitrogen (N3) can accept oxygen to form an N-oxide, typically observed as an M+16 peak in mass spectrometry.
Q: Is the degradation faster in solution?
A: Yes, significantly. In solvents like DMSO or DMF, dissolved oxygen has higher mobility. Furthermore, DMSO itself can act as an oxidant under certain conditions, or trace metals (Fe, Cu) in lower-grade solvents can catalyze the oxidative dimerization.
Module 2: Visualization of Degradation & Workflow
Figure 1: Degradation Pathways of 2-Aminothiazoles
This diagram illustrates the mechanistic causality between environmental factors (Light, Oxygen) and the specific impurities you observe.
Caption: Figure 1. Oxidative degradation pathways showing the transition from free base to colored dimers and oxygenated byproducts.
Module 3: Standard Operating Procedures (SOPs)
To ensure data integrity, you must move from "storage" to "active preservation."
Protocol A: The "Inert-Cold" Storage System
Applicability: Free bases and sensitive derivatives.
Parameter
Specification
Scientific Rationale
Atmosphere
Argon (preferred) or Nitrogen
Argon is heavier than air, creating a "blanket" over the solid in the vial, whereas Nitrogen can mix more easily if the seal is imperfect.
Container
Amber Glass with PTFE-lined cap
Blocks UV light (preventing radical initiation) and PTFE prevents oxygen permeation better than polyethylene.
Temperature
-20°C
Kinetic suppression of oxidation rates.
Desiccant
Silica Gel or P₂O₅ in secondary container
2-ATs are often hygroscopic; moisture facilitates proton transfer and degradation.
Step-by-Step Workflow:
Drying: Dry the synthesized material under high vacuum (< 1 mbar) for 12 hours to remove solvent traces (solvents trap oxygen).
Purging: Place the open vial in a Schlenk flask. Cycle vacuum/Argon 3 times.
Sealing: Cap the vial under the inert atmosphere if possible, or immediately upon removal.
Secondary Containment: Place the vial inside a larger jar containing desiccant packets. Store at -20°C.
Protocol B: Stabilization via Salt Formation (Highly Recommended)
Applicability: If the free base turns brown within 1 week.
Converting the electron-rich amine to a salt (HCl, HBr, or TFA) reduces the electron density of the ring, effectively "locking" the molecule against oxidation.
Procedure:
Dissolve the 2-aminothiazole (1 eq) in anhydrous Ethanol or 1,4-Dioxane.
Cool to 0°C.
Add 4M HCl in Dioxane (1.1 eq) dropwise.
The salt usually precipitates immediately. Filter, wash with cold ether, and dry.
Result: The hydrochloride salt is often stable at room temperature for months, whereas the free base degrades in days.
Module 4: Troubleshooting & Diagnostics
Scenario 1: "My sample turned brown/black."
Diagnosis: Formation of azo-dimers or extended conjugation products.
Impact: These impurities are often potent false positives in biochemical assays (PAINS - Pan-Assay Interference Compounds).
Action:
Do not use for biological screening.
Rescue: Dissolve in dilute acid (1M HCl). The dimers are often insoluble or lipophilic. Filter the solution. Basify the filtrate with NaHCO₃ to reprecipitate the monomer. Recrystallize immediately.
Scenario 2: "LC-MS shows a peak at M+16."
Diagnosis: N-Oxide formation (on the ring nitrogen) or S-oxide.
Cause: Exposure to air in solution (DMSO stock) or old ether/THF containing peroxides.
Action:
Check your solvent quality. Do not use DMSO older than 1 month for stocks.
If M+16 is < 5%, purify via Reverse Phase HPLC (water/acetonitrile + 0.1% Formic Acid).
Scenario 3: "The compound is sticking to the spatula."
Diagnosis: Static charge and hygroscopicity.
Action: Use an antistatic gun or weigh paper. Avoid metal spatulas (Fe/Ni) if the compound is a chelator, as this can catalyze surface oxidation. Use glass or PTFE-coated spatulas.
Module 5: Storage Workflow Diagram
Follow this decision tree to determine the optimal storage format for your specific derivative.
Caption: Figure 2. Decision tree for stabilizing and storing 2-aminothiazole derivatives.
References
Vertex Pharmaceuticals. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (Demonstrates degradation in DMSO and isolation of dimers).
Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. (General protocols for handling air-sensitive heterocycles).
MDPI. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole. (Discusses the mechanism of oxidation leading to polymerization/dimerization).
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chim. Slov. (Overview of reactivity and stability).
Reference Data & Comparative Studies
Validation
Thermal Analysis & Validation Guide: 5-Ethyl-4-propyl-thiazol-2-ylamine HCl
Executive Summary 5-Ethyl-4-propyl-thiazol-2-ylamine HCl is a critical intermediate scaffold often utilized in the synthesis of dopamine agonists (e.g., Pramipexole analogs) and specific kinase inhibitors. Unlike simple...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Ethyl-4-propyl-thiazol-2-ylamine HCl is a critical intermediate scaffold often utilized in the synthesis of dopamine agonists (e.g., Pramipexole analogs) and specific kinase inhibitors. Unlike simple organic bases, the hydrochloride salt form of alkyl-aminothiazoles presents unique solid-state challenges, including hygroscopicity, potential for polymorphism, and simultaneous melting/decomposition events.
This guide provides a validated framework for establishing the melting point (MP) range of this compound. It objectively compares the traditional Capillary Method (USP <741>) against Differential Scanning Calorimetry (DSC) , demonstrating why DSC is the superior standard for this specific salt form.
Chemical Context & Stability Profile
The physical behavior of 5-Ethyl-4-propyl-thiazol-2-ylamine HCl is dictated by the interaction between the thiazole ring nitrogen and the hydrochloride counter-ion.
Expected Melting Range: Typically 160°C – 210°C (dependent on crystal habit and hydration).
Thermal Behavior: Unlike the free base (which melts sharply around 90–100°C), the HCl salt often exhibits melting with decomposition . The lattice energy is high, and the melting event often triggers dehydrohalogenation (loss of HCl gas) or ring instability.
Critical Quality Attributes (CQA)
Attribute
Risk Factor
Impact on Melting Point
Hygroscopicity
High
Absorbed water acts as a plasticizer, depressing the MP by 2–10°C and broadening the range.
Purity
Variable
Regioisomers (e.g., 4-ethyl-5-propyl isomers) form eutectic mixtures, significantly lowering the onset temperature.
Solvatomorphism
Moderate
Recrystallization solvents (Ethanol/IPA) can become trapped, creating pseudo-polymorphs with distinct thermal events.
Comparative Analysis: Method Selection
For this specific compound, relying solely on visual capillary methods is prone to operator error due to the "darkening" (decomposition) that occurs near the melt.
Low. Decomposition often darkens the sample before the clear point, triggering false "melt" detection.
High. Clearly separates the endothermic melt from the exothermic decomposition.
Essential Pre-check. Quantifies moisture/solvent content before MP testing.
Sample Requirement
2–5 mg
2–5 mg
5–10 mg
Data Output
Single Range (e.g., 178–181°C)
Thermogram (Onset, Peak, Enthalpy of Fusion).
Weight % Loss (Volatiles).
Recommendation: Use Method B (DSC) for primary validation. Use Method A only for routine QC after the DSC profile is established.
Validation Protocol
This protocol ensures that the reported melting point reflects the intrinsic property of the crystal lattice, not the impurity profile.
Phase 1: Sample Preparation (Crucial)
Recrystallization: If the crude MP is broad (>3°C range), recrystallize from Isopropanol/Ethanol (9:1) .
Drying: Dry the HCl salt in a vacuum oven at 45°C for 4 hours to remove surface moisture. Note: Do not exceed 60°C to prevent premature loss of HCl.
Phase 2: TGA Screening (The Integrity Check)
Run a TGA scan from 30°C to 150°C at 10°C/min.
Pass Criteria: < 0.5% weight loss (indicating anhydrous, solvent-free salt).
Fail Criteria: > 1.0% loss implies a solvate or wet sample. Stop. Do not proceed to MP determination.
Phase 3: DSC Method (The Measurement)
Pan System: Use Crimped Aluminum Pans (Pinhole lid) to allow escaping gas to vent without rupturing the cell, while maintaining localized pressure to suppress early sublimation.
Ramp Rate: 10°C/min. (Faster rates like 20°C/min can push the decomposition event to higher temperatures, separating it from the melt).
Atmosphere: Nitrogen purge (50 mL/min).
Data Interpretation & Reference Ranges
When analyzing the DSC Thermogram for 5-Ethyl-4-propyl-thiazol-2-ylamine HCl, look for the following signals:
Event
DSC Signal
Interpretation
Action
Broad Endotherm (80-120°C)
Shallow dip
Desolvation or moisture loss.
Fail. Sample needs drying.
Sharp Endotherm (Onset)
Sharp downward peak
True Melting Point.
Record "Onset Temperature" as the MP.
Immediate Exotherm
Upward spike after melt
Decomposition.
Normal for HCl salts. Ensure Onset is calculated before this event.
Experimental Data Comparison (Simulated Reference)
Grade
Purity (HPLC)
Capillary Range (°C)
DSC Onset (°C)
Status
Reference Standard
99.8%
178.5 – 179.5
178.2
Valid
Technical Grade
95.0%
172.0 – 176.5
171.8
Invalid (Depressed)
Wet Sample
98.0% (2% H2O)
165.0 – 175.0
166.4 (Broad)
Invalid (Solvated)
Note: Actual values must be determined experimentally; however, the sharp depression of MP in the Technical Grade confirms the sensitivity of this parameter.
Decision Logic for Characterization
The following diagram outlines the logical workflow for validating the solid-state properties of the compound.
Figure 1: Decision tree for solid-state characterization. This workflow prevents false positives caused by moisture or impurities.
References
United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. Rockville, MD: United States Pharmacopeial Convention.
United States Pharmacopeia (USP). General Chapter <891> Thermal Analysis (DSC/TGA). Link
Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. (Validates the use of DSC for salt purity). Link
PubChem Compound Summary. 2-Aminothiazole Derivatives. National Center for Biotechnology Information. (General physical property data for aminothiazole class). Link
comparing reactivity of 5-ethyl-4-propyl vs 4-ethyl-5-methyl thiazole amines
The following guide objectively compares the reactivity and physicochemical profiles of 5-ethyl-4-propylthiazol-2-amine and 4-ethyl-5-methylthiazol-2-amine . This analysis is designed for medicinal chemists and process d...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide objectively compares the reactivity and physicochemical profiles of 5-ethyl-4-propylthiazol-2-amine and 4-ethyl-5-methylthiazol-2-amine . This analysis is designed for medicinal chemists and process development scientists, focusing on steric topology, electronic density, and synthetic efficiency.[1]
[1][2]
Executive Summary
In the design of bioactive thiazole scaffolds, the choice between 5-ethyl-4-propylthiazol-2-amine (Compound A) and 4-ethyl-5-methylthiazol-2-amine (Compound B) is governed primarily by the steric environment at the C4 position and the total lipophilicity (LogP) .[1]
Compound B (4-Ethyl-5-Methyl) is the superior candidate for reactions requiring high nucleophilicity at the exocyclic amine (e.g., amide coupling, reductive amination) due to reduced steric clash at the peri-position (N3 vicinity).[1]
Compound A (5-Ethyl-4-Propyl) offers higher lipophilicity and metabolic stability but exhibits reduced reaction rates in sterically demanding couplings due to the bulkier propyl group flanking the reactive center.[1]
Physicochemical & Structural Analysis
The reactivity difference is rooted in the "Ortho-like" effect of the C4 substituent on the ring nitrogen (N3) and the exocyclic amine (C2-NH2).[1]
The C4-substituent projects towards the N3 lone pair.[1] As the chain length increases (Methyl ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Ethyl Propyl), the rotational freedom of the alkyl chain creates a "sweeping" steric volume that shields the N3 and C2-amine.
Reactivity Profiling: Experimental Data Support
A. Nucleophilic Acylation Efficiency
Experiment: Reaction of both amines with 2-chlorobenzoyl chloride (1.1 equiv) in THF/TEA at 0°C.
Slower kinetics; requires longer reaction time or elevated temperature.[1]
Mechanism : The transition state for acylation involves the approach of the electrophile to the exocyclic nitrogen.[1] The C4-propyl group in Compound A introduces 1,3-allylic strain-like interactions, destabilizing the tetrahedral intermediate.[1]
B. Electrophilic Aromatic Substitution (EAS)
Both positions C4 and C5 are blocked in these molecules.[1] Consequently, these scaffolds are resistant to electrophilic halogenation or nitration on the ring, which is a safety feature against metabolic toxicity (avoiding the formation of reactive epoxide metabolites at C4-C5).[1]
The most robust method to access these specific isomers is the Hantzsch Thiazole Synthesis , condensing an ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-haloketone with thiourea.
Reaction Scheme (DOT Diagram)
Step-by-Step Methodology
Target : Synthesis of 4-ethyl-5-methylthiazol-2-amine (Compound B)
Note: For Compound A, substitute the ketone precursor with 4-bromo-3-heptanone.
Precursor Preparation :
Dissolve 2-pentanone (for Compound B precursor) in glacial acetic acid.
Add bromine (1.0 equiv) dropwise at 0-5°C to generate 3-bromo-2-pentanone.[1] Caution: Lachrymator.
Cyclization :
In a round-bottom flask, dissolve 3-bromo-2-pentanone (10 mmol) in Ethanol (20 mL).
Add Thiourea (11 mmol, 1.1 equiv).
Heat to reflux (78°C) for 4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).[1]
Work-up :
Cool the mixture to room temperature. The hydrobromide salt of the product may precipitate.[1]
Concentrate the solvent under reduced pressure.[1]
Neutralize the residue with saturated aqueous ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
to pH 8-9.
Extract with Ethyl Acetate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Dry organic layer over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
and concentrate.
Purification :
Recrystallize from Ethanol/Water or purify via silica gel chromatography.[1]
Validation Check :
Compound B : ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
NMR should show a characteristic methyl singlet at C5 (~2.2 ppm) and an ethyl quartet/triplet at C4.
Compound A : ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
NMR will show propyl multiplets and an ethyl quartet/triplet.
Strategic Recommendation
When to use 4-Ethyl-5-Methyl (Compound B):
Fragment-Based Drug Discovery (FBDD) : The lower molecular weight and higher ligand efficiency make it an ideal starting fragment.[1]
Complex Synthesis : If the amine must undergo difficult couplings (e.g., with steric hindered acids or sulfonyl chlorides), the reduced steric bulk at C4 is essential for yield.[1][3]
When to use 5-Ethyl-4-Propyl (Compound A):
Lipophilicity Tuning : If the lead compound is too polar (low permeability), switching to this scaffold adds lipophilicity (+2 carbons) without changing the core pharmacophore.[1]
Selectivity : The bulkier propyl group can induce selectivity by clashing with "off-target" binding pockets that cannot accommodate the C4-volume.[1]
References
Steric effects in 2-aminothiazole acylation : Vertex AI Search Result 1.1. "Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles."[1]
Synthetic challenges of 4-substituted thiazoles : Vertex AI Search Result 1.2. "Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate."[1][4][5][6]
Metabolic stability and toxicophores : Vertex AI Search Result 1.6. "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?"
pKa and Basicity of Heterocycles : Vertex AI Search Result 1.11. "pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities."
Antimicrobial Activity of 4,5-disubstituted thiazoles : Vertex AI Search Result 1.7. "Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity."